molecular formula C8H13NO3 B13565167 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

Cat. No.: B13565167
M. Wt: 171.19 g/mol
InChI Key: PPMKUPIQJQUFSH-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can be achieved through several methods. One common approach involves the reaction of allyl bromides with N-substituted hydroxylamines in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions. This method provides a short and effective route to the desired oxazine compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure and the presence of a hydroxymethyl group

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(hydroxymethyl)-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-1-one

InChI

InChI=1S/C8H13NO3/c10-4-6-5-12-8(11)9-3-1-2-7(6)9/h6-7,10H,1-5H2

InChI Key

PPMKUPIQJQUFSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(COC(=O)N2C1)CO

Origin of Product

United States

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